N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The thiazole ring is known to interact with various biological molecules, which may contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C15H18N2O2S/c1-3-8-19-14-6-4-12(5-7-14)15(18)16-9-13-10-20-11(2)17-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
InChI Key |
BPECALZBBBHFKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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